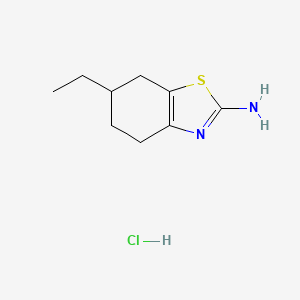

6-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrochloride

Übersicht

Beschreibung

“6-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrochloride” is a chemical compound with the CAS Number: 1181458-46-7 . It has a molecular weight of 218.75 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14N2S.ClH/c1-2-6-3-4-7-8(5-6)12-9(10)11-7;/h6H,2-5H2,1H3,(H2,10,11);1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 218.75 . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Properties

Research has explored the synthesis and biological activity of N-substituted-3-chloro-2-azetidinones derived from 2-aminobenzothiazole carboxylic acid compounds, demonstrating good to moderate antibacterial activity against organisms like Staphylococcus aureus and Escherichia coli. However, these compounds showed no antifungal activity against tested species, highlighting a selective antimicrobial potential that could be further investigated for specific therapeutic applications Ameya Chavan & N. Pai, 2007.

Corrosion Inhibition

Benzothiazole derivatives have been studied for their efficacy as corrosion inhibitors for mild steel in acidic media. The studies found that these compounds can effectively prevent corrosion by adsorbing onto the steel surface and forming insoluble complexes with ferrous species. The efficiency of these inhibitors increases with the concentration of the compound, demonstrating their potential in protecting industrial equipment and infrastructure from corrosion Yongming Tang et al., 2013.

Synthesis of New Chemical Entities

The creation of new pyridine derivatives using 2-amino substituted benzothiazoles has shown variable and modest antimicrobial activity against both bacterial and fungal strains. This research underlines the versatility of benzothiazole compounds in synthesizing new chemical entities with potential pharmacological activities N. Patel, S. N. Agravat, & Faiyazalam M. Shaikh, 2011.

Cytotoxicity and Immunomodulatory Effects

The synthesis of novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives has been explored, revealing high cytotoxicity in vitro against thymocytes. These compounds also exhibited a general stimulatory effect on B-cells' response, suggesting potential applications in cancer therapy and immunomodulation A. Mavrova et al., 2009.

Diuretic Activity

Research into benzothiazole sulfonamides containing quinoxaline ring systems has led to the synthesis of compounds exhibiting significant in vivo diuretic activity. These findings suggest the potential for developing new diuretic agents based on the benzothiazole backbone, providing a foundation for future pharmacological studies A. Husain et al., 2016.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

Wirkmechanismus

Target of Action

The compound belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. Benzothiazoles have been found to interact with a variety of biological targets, including various enzymes and receptors, depending on their specific structural features .

Mode of Action

The exact nature of this interaction depends on the specific structure of the compound and the target protein .

Biochemical Pathways

Benzothiazoles can be involved in a variety of biochemical pathways, depending on their specific targets. They can influence signal transduction pathways, metabolic pathways, and other cellular processes .

Result of Action

The cellular and molecular effects of this compound would depend on its specific targets and mode of action. Benzothiazoles can have a variety of effects, including anti-inflammatory, antimicrobial, anticancer, and other activities .

Eigenschaften

IUPAC Name |

6-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2S.ClH/c1-2-6-3-4-7-8(5-6)12-9(10)11-7;/h6H,2-5H2,1H3,(H2,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBACAUGJHGDOTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC2=C(C1)SC(=N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1181458-46-7 | |

| Record name | 2-Benzothiazolamine, 6-ethyl-4,5,6,7-tetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1181458-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1521086.png)

![1-(Benzo[d]thiazol-2-yl)-2-chloroethanone](/img/structure/B1521089.png)

![Benzo[1,3]dioxol-5-ylmethyl-pyridin-4-ylmethyl-amine hydrobromide](/img/structure/B1521091.png)

![3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B1521092.png)

![Bicyclo[2.2.2]octane-2-sulfonamide](/img/structure/B1521095.png)

![1'-Propyl-[1,4']bipiperidinyl-4-carboxylic acid dihydrochloride](/img/structure/B1521099.png)

![2,4,5-Trimethylbenzo[d]thiazole](/img/structure/B1521107.png)